3-(difluoromethoxy)-N-(2-methylpropyl)aniline

Übersicht

Beschreibung

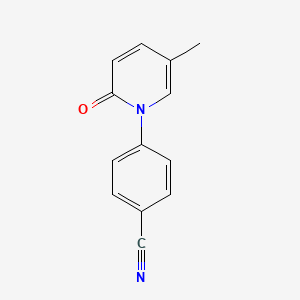

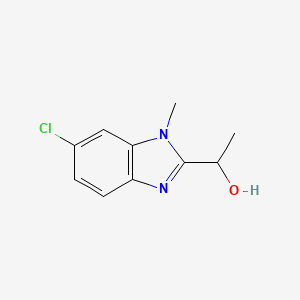

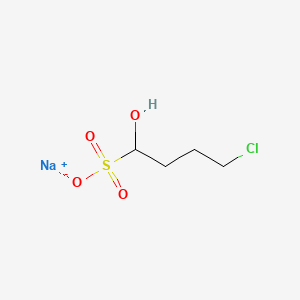

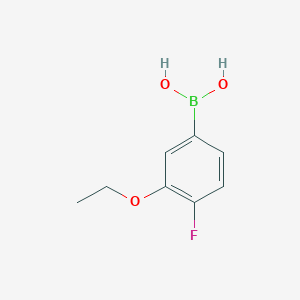

“3-(difluoromethoxy)-N-(2-methylpropyl)aniline” is an organic compound that contains an aniline group, which is an amino group (-NH2) attached to a phenyl group (a benzene ring). It also contains a difluoromethoxy group (-OCHF2) and a 2-methylpropyl group (isobutyl group), both attached to the phenyl ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through a multi-step process involving the introduction of the aniline group, the difluoromethoxy group, and the 2-methylpropyl group onto a benzene ring . The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis

The compound likely has a planar structure due to the phenyl ring, with the aniline, difluoromethoxy, and 2-methylpropyl groups extending out from the ring . The electron-donating aniline group could potentially activate the benzene ring towards electrophilic aromatic substitution .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The aniline group might undergo reactions such as acylation or alkylation . The difluoromethoxy group could potentially be replaced by other groups through nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present. For instance, the presence of the aniline group might make the compound somewhat basic . The difluoromethoxy group might increase the compound’s polarity and influence its solubility .Wissenschaftliche Forschungsanwendungen

Phase Behavior and Applications in Liquid Systems

A study by Visak et al. (2014) reviews research related to the phase behavior of imidazolium- and phosphonium-based ionic liquids with various aliphatic and aromatic solutes, including aniline derivatives. This research is pivotal in understanding the solvent abilities of ionic liquids, which can be tailored for specific applications such as solvent extraction and the separation of target molecules from aqueous solutions. The study highlights the significance of the anion selection (bistriflamide/triflate) in affecting solubility and presents applications in creating environmentally acceptable solvents with tunable properties (Visak et al., 2014).

Applications in Solvent Extraction of Natural Products

Rapinel et al. (2020) discuss 2-methyloxolane (2-MeOx) as a bio-based solvent for extracting natural products, comparing it with traditional petroleum-based solvents like hexane. This research is part of a broader effort to replace hazardous chemicals with safer, more sustainable alternatives. While not directly involving "3-(difluoromethoxy)-N-(2-methylpropyl)aniline," this study provides context on the importance of developing and applying green chemistry principles in industrial applications (Rapinel et al., 2020).

Synthesis of Functionalized Azole Compounds

Vessally et al. (2017) review the chemical fixation of CO2 with aniline derivatives for synthesizing functionalized azole compounds. This innovative approach leverages the reactivity of aniline derivatives to access valuable chemicals from CO2, a renewable resource. The methodology offers a new avenue for the synthesis of biologically active azole derivatives, demonstrating the versatility of aniline derivatives in organic synthesis (Vessally et al., 2017).

Environmental and Health Perspectives

Liu and Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals, including those related to the aniline family. The study emphasizes the environmental and health concerns associated with persistent organic pollutants and the need for effective degradation strategies. Understanding the degradation pathways of these compounds is crucial for mitigating their impact on the environment and human health (Liu & Avendaño, 2013).

Wirkmechanismus

Mode of Action

The mode of action refers to how the compound interacts with its target. Aniline derivatives can act as inhibitors, activators, or modulators of their target proteins. The specific mode of action would depend on the exact structure of the compound and its target .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its targets. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the flow of metabolites through that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it goes in the body, how it is broken down, and how it is removed from the body. These properties can greatly affect the bioavailability of a compound .

Result of Action

The result of the compound’s action would depend on its targets and mode of action. It could potentially alter cellular functions, induce or inhibit signaling pathways, or have other effects .

Action Environment

The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, efficacy, and other properties .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

3-(difluoromethoxy)-N-(2-methylpropyl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and the overall biochemical environment.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic processes and cell cycle regulation . Additionally, it has been found to impact cellular signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates . This inhibition can result in altered cellular functions and changes in gene expression patterns. Additionally, the compound can modulate the activity of transcription factors, thereby influencing gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can affect its efficacy and impact on cellular functions. In vitro studies have shown that the compound remains stable under specific conditions but may degrade over extended periods . Long-term effects observed in in vivo studies include changes in cellular metabolism and potential toxic effects at higher concentrations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have minimal adverse effects and can modulate specific biochemical pathways . At higher doses, toxic effects such as liver damage and alterations in metabolic functions have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can influence metabolic flux and alter the levels of various metabolites. For instance, it has been shown to increase the production of certain metabolites while decreasing others, thereby affecting overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, leading to localized effects. Studies have shown that it is transported across cell membranes via active transport mechanisms and can bind to intracellular proteins, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it has been found to localize in the mitochondria, where it can affect mitochondrial functions and energy production . Additionally, its presence in the nucleus can influence gene expression by interacting with nuclear receptors and transcription factors .

Eigenschaften

IUPAC Name |

3-(difluoromethoxy)-N-(2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2NO/c1-8(2)7-14-9-4-3-5-10(6-9)15-11(12)13/h3-6,8,11,14H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDFGQZZUCVILT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC(=CC=C1)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.